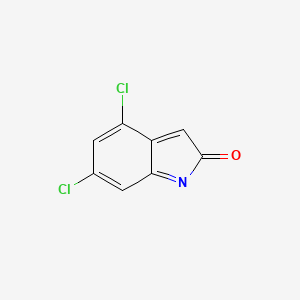4,6-Dichloro-2H-indol-2-one
CAS No.: 1082041-83-5
Cat. No.: VC2862230
Molecular Formula: C8H5Cl2NO
Molecular Weight: 202.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1082041-83-5 |
|---|---|
| Molecular Formula | C8H5Cl2NO |
| Molecular Weight | 202.03 g/mol |
| IUPAC Name | 4,6-dichloro-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
| Standard InChI Key | JYYCEJLNDXFTLJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=CC(=O)N=C21)Cl)Cl |
| Canonical SMILES | C1C2=C(C=C(C=C2Cl)Cl)NC1=O |
Introduction
Chemical Identity and Structure
Basic Information
4,6-Dichloro-2H-indol-2-one is a bicyclic nitrogen-containing heterocyclic compound with chlorine atoms at the 4 and 6 positions of the indole ring system . Its chemical identity is characterized by the CAS registry number 1082041-83-5, which uniquely identifies it in chemical databases and literature . The compound is known by several synonyms, including 4,6-dichloroindolin-2-one, 4,6-Dichloro-2-oxyindole, 4,6-dichloro-1,3-dihydroindol-2-one, and 2H-Indol-2-one, 4,6-dichloro-1,3-dihydro- .
Molecular Characteristics
The molecular formula of 4,6-Dichloro-2H-indol-2-one is C8H5Cl2NO, consisting of an indole core with a ketone group at the 2-position and chlorine substituents at positions 4 and 6 . The molecular weight of the compound is approximately 202.03-202.04 g/mol, which reflects its relatively complex structure compared to simpler indole derivatives . The structural features of this compound contribute to its chemical behavior and potential applications in various fields of research.
Physical and Chemical Properties
Physical Properties
4,6-Dichloro-2H-indol-2-one possesses distinctive physical properties that influence its handling and application in research settings. The compound appears as a white crystalline solid at standard conditions . Its predicted density is approximately 1.497±0.06 g/cm³, indicating a relatively compact molecular arrangement in the solid state . The physical state of this compound makes it amenable to various laboratory procedures, including purification and analysis.
The thermal properties of 4,6-Dichloro-2H-indol-2-one include a predicted boiling point of 354.7±42.0°C, suggesting high thermal stability . These properties are summarized in Table 1 below:
| Physical Property | Value | Status |
|---|---|---|
| Physical State | White crystalline solid | Observed |
| Density | 1.497±0.06 g/cm³ | Predicted |
| Boiling Point | 354.7±42.0°C | Predicted |
| Storage Condition | 2-8°C | Recommended |
Chemical Properties
The chemical behavior of 4,6-Dichloro-2H-indol-2-one is influenced by its functional groups and substitution pattern. The compound has a predicted pKa value of 12.32±0.20, indicating its weakly acidic nature . This acidity is primarily attributed to the N-H group in the indole ring, which can undergo deprotonation under appropriate conditions.
The presence of two chlorine atoms at positions 4 and 6 significantly affects the electronic distribution within the molecule, influencing its reactivity toward various nucleophiles and electrophiles. The carbonyl group at position 2 provides a site for nucleophilic attack, while the indole nitrogen can participate in hydrogen bonding interactions, affecting the compound's solubility and binding characteristics in biological systems.
Structural Relationships and Comparisons
Related Compounds
Several compounds share structural similarities with 4,6-Dichloro-2H-indol-2-one, differing in the substitution pattern or functional groups. These include 5,6-Dichloroindolin-2-one, 4,7-Dichloroindole, and 4-Chloroindole, each with distinct chemical and biological properties . Understanding these relationships helps in predicting the behavior of 4,6-Dichloro-2H-indol-2-one and designing analogs with enhanced properties.
Structural Comparison
The structural differences between 4,6-Dichloro-2H-indol-2-one and related compounds can be summarized in the following table:
| Compound Name | Molecular Formula | Key Structural Differences |
|---|---|---|
| 4,6-Dichloro-2H-indol-2-one | C8H5Cl2NO | Reference compound |
| 5,6-Dichloroindolin-2-one | C8H5Cl2NO | Different chlorine positions (5,6 vs. 4,6) |
| 4,7-Dichloroindole | C8H5Cl2N | Lacks carbonyl group at position 2 |
| 4-Chloroindole | C8H6ClN | Single chlorination; lacks carbonyl group |
These differences in structure lead to variations in chemical reactivity, physical properties, and potential biological activities, highlighting the unique characteristics of 4,6-Dichloro-2H-indol-2-one.
Research Challenges and Future Directions
Synthetic Optimization
One of the challenges in working with 4,6-Dichloro-2H-indol-2-one is developing efficient and scalable synthetic routes. Future research could focus on optimizing reaction conditions, improving yields, and reducing the environmental impact of the synthesis through green chemistry approaches.
Biological Evaluation
Given the potential biological activities of related compounds, systematic studies on the pharmacological properties of 4,6-Dichloro-2H-indol-2-one and its derivatives would be valuable. Structure-activity relationship studies could guide the design of analogs with enhanced potency and selectivity for specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume